molecular formula C6H8N2S B152782 4,6-Dimethyl-2-mercaptopyrimidine CAS No. 131321-42-1

4,6-Dimethyl-2-mercaptopyrimidine

Cat. No. B152782
M. Wt: 140.21 g/mol
InChI Key: RAFAYWADRVMWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-mercaptopyrimidine is a sulfur-containing heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has unique properties that make it an important building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine is not well understood. However, it is believed that the sulfur atom in the molecule plays an important role in its biological activity. The sulfur atom can form covalent bonds with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.

Biochemical And Physiological Effects

4,6-Dimethyl-2-mercaptopyrimidine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, 4,6-Dimethyl-2-mercaptopyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,6-Dimethyl-2-mercaptopyrimidine in lab experiments is its easy synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions. Furthermore, the mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the use of 4,6-Dimethyl-2-mercaptopyrimidine in scientific research. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of its potential applications in the field of coordination chemistry and the synthesis of metal complexes. Furthermore, the development of new sensors and probes based on 4,6-Dimethyl-2-mercaptopyrimidine could lead to new methods for the detection of heavy metal ions and thiols. Finally, the investigation of the mechanism of action of this compound could lead to new insights into its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 4,6-Dimethyl-2-mercaptopyrimidine is a sulfur-containing heterocyclic compound that has many potential applications in various fields of scientific research. Its easy synthesis and purification make it a useful building block for the synthesis of various organic compounds, while its unique properties make it an important ligand in coordination chemistry. Furthermore, its potential applications in the detection of heavy metal ions and thiols make it a promising candidate for the development of new sensors and probes. With further research, 4,6-Dimethyl-2-mercaptopyrimidine could lead to new insights into the mechanisms of various biological processes and potential therapeutic applications.

Synthesis Methods

4,6-Dimethyl-2-mercaptopyrimidine can be synthesized by the reaction of 2,4-pentanedione and thiosemicarbazide in the presence of acetic acid. This reaction leads to the formation of a yellow crystalline solid that can be purified through recrystallization. The final product can be characterized by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

4,6-Dimethyl-2-mercaptopyrimidine has been used in various scientific research applications. It has been used as a building block for the synthesis of various organic compounds such as pyrimidine derivatives, thioethers, and thioureas. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal complexes. Furthermore, 4,6-Dimethyl-2-mercaptopyrimidine has been used in the development of sensors for the detection of heavy metal ions and as a fluorescent probe for the detection of thiols.

properties

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFAYWADRVMWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176867
Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
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Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-mercaptopyrimidine

CAS RN

22325-27-5
Record name 4,6-Dimethyl-2-mercaptopyrimidine
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Record name 4,6-Dimethyl-2-thiopyrimidine
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Record name 4,6-Dimethyl-2-mercaptopyrimidine
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Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
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Record name 4,6-dimethylpyrimidine-2-thione
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Record name 4,6-DIMETHYL-2-THIOPYRIMIDINE
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